molecular formula C37H23ClN6O6 B13739336 Acetamide, N-(2-(4-chloro-3-nitrophenyl)-4-oxo-3(4H)-quinazolinyl)-2-(4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)- CAS No. 136603-26-4

Acetamide, N-(2-(4-chloro-3-nitrophenyl)-4-oxo-3(4H)-quinazolinyl)-2-(4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-

Cat. No.: B13739336
CAS No.: 136603-26-4
M. Wt: 683.1 g/mol
InChI Key: DLYYPQXDRHZPPW-UHFFFAOYSA-N
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Description

Acetamide, N-(2-(4-chloro-3-nitrophenyl)-4-oxo-3(4H)-quinazolinyl)-2-(4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)- is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2-(4-chloro-3-nitrophenyl)-4-oxo-3(4H)-quinazolinyl)-2-(4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)- typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the chloronitrophenyl group, and finally, the attachment of the phenyl-naphthyridinyl carbonyl phenoxy group. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, would be essential to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(2-(4-chloro-3-nitrophenyl)-4-oxo-3(4H)-quinazolinyl)-2-(4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove nitro groups or reduce carbonyl groups to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Acetamide, N-(2-(4-chloro-3-nitrophenyl)-4-oxo-3(4H)-quinazolinyl)-2-(4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)- has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe or inhibitor in biochemical assays to investigate enzyme functions or cellular pathways.

    Industry: The compound could be used in the development of advanced materials, such as polymers or coatings, due to its specific chemical properties.

Mechanism of Action

The mechanism of action of Acetamide, N-(2-(4-chloro-3-nitrophenyl)-4-oxo-3(4H)-quinazolinyl)-2-(4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)- depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate the activity of the targets, leading to changes in cellular processes or signaling pathways. The exact mechanism would vary based on the specific context and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Acetamide, N-(2-(4-chloro-3-nitrophenyl)-4-oxo-3(4H)-quinazolinyl)-2-(4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)- include other quinazolinone derivatives, chloronitrophenyl compounds, and phenyl-naphthyridinyl derivatives. These compounds share structural features and may exhibit similar chemical reactivity or biological activity.

Uniqueness

What sets Acetamide, N-(2-(4-chloro-3-nitrophenyl)-4-oxo-3(4H)-quinazolinyl)-2-(4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)- apart is its combination of multiple functional groups and aromatic systems, which confer unique chemical and biological properties

Properties

CAS No.

136603-26-4

Molecular Formula

C37H23ClN6O6

Molecular Weight

683.1 g/mol

IUPAC Name

N-[2-(4-chloro-3-nitrophenyl)-4-oxoquinazolin-3-yl]-2-[4-(2-phenyl-1,8-naphthyridine-3-carbonyl)phenoxy]acetamide

InChI

InChI=1S/C37H23ClN6O6/c38-29-17-14-25(20-31(29)44(48)49)36-40-30-11-5-4-10-27(30)37(47)43(36)42-32(45)21-50-26-15-12-23(13-16-26)34(46)28-19-24-9-6-18-39-35(24)41-33(28)22-7-2-1-3-8-22/h1-20H,21H2,(H,42,45)

InChI Key

DLYYPQXDRHZPPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C3C=CC=NC3=N2)C(=O)C4=CC=C(C=C4)OCC(=O)NN5C(=NC6=CC=CC=C6C5=O)C7=CC(=C(C=C7)Cl)[N+](=O)[O-]

Origin of Product

United States

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